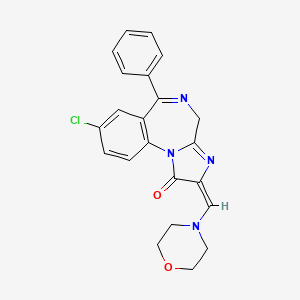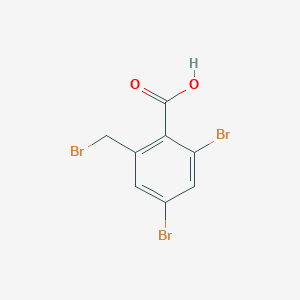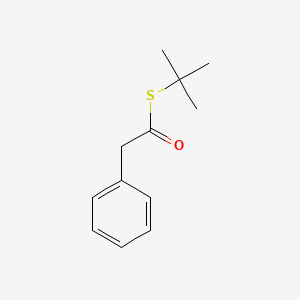![molecular formula C14H19NO2 B14587711 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol CAS No. 61098-56-4](/img/structure/B14587711.png)
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzene ring substituted with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol typically involves the construction of the 6-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the stereoselective reduction of bicyclic ketones . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The bicyclic ketone can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted benzene derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to bioactive alkaloids makes it a valuable tool in studying biological pathways and receptor interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure provides rigidity, which enhances its binding affinity and selectivity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the benzene-1,2-diol moiety.
8-Azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a hydroxyl group on the bicyclic ring instead of the benzene ring.
Uniqueness
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is unique due to the presence of both the bicyclic structure and the benzene-1,2-diol moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61098-56-4 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-9-14(6-2-3-11(15)8-14)10-4-5-12(16)13(17)7-10/h4-5,7,11,16-17H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
WNESYXCDRGYJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(CCCC1C2)C3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


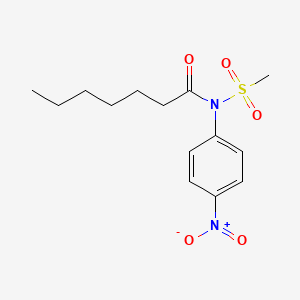
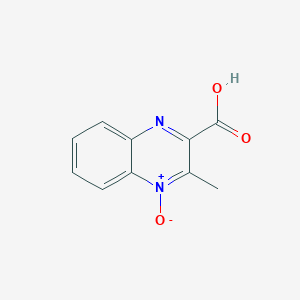
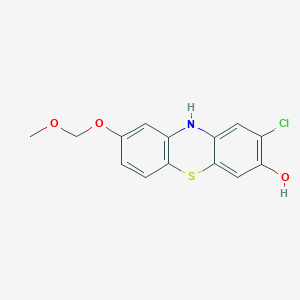
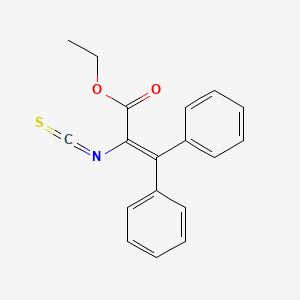
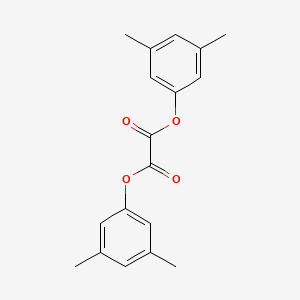
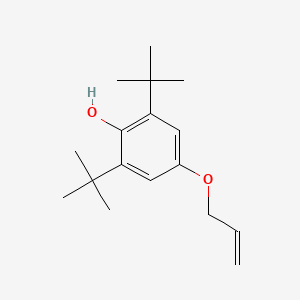
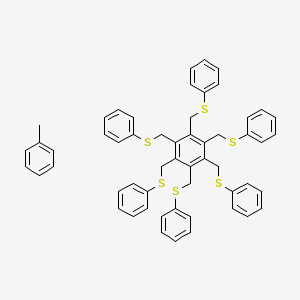
![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
